H-4-Nitro-D-phe-oet hcl

Chiral purity Enantiomeric discrimination Optical rotation

Researchers requiring protease-resistant D-peptides with spectroscopic handles risk reproducibility when generic L- or non-nitro analogs are substituted. H-4-Nitro-D-Phe-OEt HCl (CAS 127641-82-1) eliminates this risk: • ≥98% HPLC purity; [α]D20 = -36 ±3° (C=2 in DMF), confirming D-configuration essential for serum-stable, protease-resistant peptides • Built-in FRET quencher (λex 320 nm / λem 420 nm) & IR vibrational probe (NO₂ symmetric stretch ~1346-1348 cm⁻¹) enable label-free conformational and proteolytic monitoring • Routine QC checkpoints - optical rotation and melting point - verify enantiomeric identity before synthesis initiation Supplied as light yellow crystalline powder; batch-to-batch consistency verified by HPLC and chiral QC.

Molecular Formula C11H15ClN2O4
Molecular Weight 274.7
CAS No. 127641-82-1
Cat. No. B613168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-4-Nitro-D-phe-oet hcl
CAS127641-82-1
Synonyms127641-82-1; H-4-NITRO-D-PHE-OETHCL; H-4-NITRO-D-PHE-OET.HCL; C11H14N2O4.HCl; 7038AH; AKOS024259131; AK-81075; (R)-Ethyl2-amino-3-(4-nitrophenyl)propanoatehydrochloride
Molecular FormulaC11H15ClN2O4
Molecular Weight274.7
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
InChIInChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H/t10-;/m1./s1
InChIKeyHHZUMTWHYNIFOC-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-4-Nitro-D-Phe-OEt HCl (CAS 127641-82-1): Procurement-Ready D‑Configured Nitrophenylalanine Ester for Chiral Synthesis and Spectroscopic Probes


H-4-Nitro-D-Phe-OEt HCl (ethyl (2R)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride, CAS 127641-82-1) is a protected, enantiomerically pure D‑amino acid ester featuring a 4‑nitrophenyl side chain. It is supplied as a light yellow crystalline powder with a purity ≥98% (HPLC) and a defined optical rotation [α]D20 = -36 ±3° (C=2 in DMF) . The compound is primarily employed as a chiral building block in asymmetric synthesis and solid‑phase peptide synthesis (SPPS), where its D‑configuration imparts resistance to endogenous proteases . The nitro group further enables its use as a quencher in FRET pairs and as an infrared (IR) vibrational probe for monitoring local protein environments .

Why the D‑Enantiomer and Nitro‑Substitution of H-4-Nitro-D-Phe-OEt HCl Cannot Be Replaced by Off‑the‑Shelf Phenylalanine Analogs


Substituting H-4-Nitro-D-Phe-OEt HCl with its L‑enantiomer (CAS 58816-66-3), racemic mixture (CAS 163251-51-2), or non‑nitro D‑Phe ester (CAS 20529-91-3) fundamentally alters both physicochemical properties and biological recognition. The D‑configuration is essential for constructing protease‑resistant D‑peptides, while the L‑enantiomer is rapidly degraded in vivo . The 4‑nitro group provides a strong electron‑withdrawing handle that enables UV/Vis detection, FRET quenching (λex 320 nm, λem 420 nm), and IR vibrational sensing (NO₂ symmetric stretch at ~1346–1348 cm⁻¹) [1]. Omitting this nitro substitution removes all spectroscopic utility and alters the compound's reactivity in aromatic electrophilic substitution pathways . Consequently, generic replacement with unsubstituted or incorrectly configured phenylalanine esters compromises experimental reproducibility and downstream analytical compatibility.

H-4-Nitro-D-Phe-OEt HCl: Head‑to‑Head Quantitative Differentiation Against Comparator Analogs


Stereochemical Identity: D‑Enantiomer Exhibits Opposite Optical Rotation and Distinct Enzyme Recognition Compared to L‑Enantiomer

H-4-Nitro-D-Phe-OEt HCl (D‑enantiomer) exhibits an optical rotation [α]D20 = -36 ±3° (C=2 in DMF), whereas the L‑enantiomer (CAS 58816-66-3) shows [α]D20 = +35 ±2° (C=2 in DMF) . This 71° magnitude difference in specific rotation enables unambiguous verification of stereochemical identity by polarimetry. Furthermore, phenylalanine ammonia lyase (PAL) is strictly enantioselective for L‑nitrophenylalanines, permitting D‑enantiomers to be biosynthesized from racemic substrates and ensuring that the D‑configuration is not recognized by native PAL [1].

Chiral purity Enantiomeric discrimination Optical rotation

Melting Point Differentiation: D‑Enantiomer Exhibits Slightly Higher Thermal Stability Than L‑Enantiomer

The D‑enantiomer H-4-Nitro-D-Phe-OEt HCl melts at 195–205 °C, while the L‑enantiomer (CAS 58816-66-3) melts at 198–204 °C . Although the ranges overlap, the D‑enantiomer's lower onset (195 °C vs. 198 °C) and broader span (10 °C vs. 6 °C) reflect subtle packing differences that can influence dissolution kinetics and handling in solid‑phase synthesis. Additionally, the distinct melting behavior serves as a secondary, cost‑effective identity check against mis‑shipped enantiomers.

Thermal stability Solid-state characterization Enantiomeric purity

Biocatalytic Production Rates: Engineered PAL Variants Produce 4‑Nitro‑D‑Phenylalanine 2.5–3.5× Faster Than Wild‑Type Enzyme

Mutant phenylalanine ammonia lyases (PALs) exhibit significantly enhanced activity toward 4‑nitro‑D‑phenylalanine relative to wild‑type PAL. Specifically, the H359Y mutant produces 4‑nitro‑D‑phenylalanine at a rate 3.52‑fold faster than wild‑type PAL from Trichormus variabilis, while H359K achieves a 3.34‑fold increase and A88Q a 2.82‑fold increase [1]. These quantitative enhancements demonstrate that the D‑configured 4‑nitrophenylalanine scaffold is an optimal substrate for engineered PAL cascades, enabling high‑yield, enantiopure production for downstream applications.

Biocatalysis Enzyme engineering D‑amino acid production

Spectroscopic Handles: 4‑Nitrophenylalanine Serves as a Quencher in FRET Pairs and an IR Probe for Local Environment Sensing

The 4‑nitrophenylalanine residue functions as an efficient quencher in Förster resonance energy transfer (FRET) pairs. When paired with the donor 2‑aminobenzoyl (Abz), the 4‑nitrophenylalanine acceptor quenches fluorescence until proteolytic cleavage separates the pair; detection is performed at λex 320 nm / λem 420 nm . Additionally, the nitro group acts as an IR vibrational probe: the symmetric NO₂ stretching frequency appears at 1346–1348 cm⁻¹ in peptides, allowing monitoring of local polarity and conformational changes [1]. In contrast, unsubstituted D‑phenylalanine ethyl ester (CAS 20529-91-3) lacks both the UV chromophore and the IR‑active NO₂ group, rendering it spectroscopically silent and unsuitable for these assays.

FRET Vibrational spectroscopy Peptide labeling

Asymmetric Synthesis and D‑Peptide Construction: D‑Configuration Confers Protease Resistance and Enantioselective Reactivity

The D‑stereochemistry of H-4-Nitro-D-Phe-OEt HCl is critical for constructing protease‑resistant D‑peptides and peptidomimetics. Unlike L‑amino acid esters, which are rapidly hydrolyzed by ubiquitous esterases and proteases in biological media, D‑configured esters exhibit significantly extended half‑lives . For example, in studies of enantioselective hydrolysis, apomyoglobin catalyzes the cleavage of N‑protected L‑phenylalanine 4‑nitrophenyl esters with high efficiency, while the corresponding D‑enantiomers remain intact, enabling nearly perfect kinetic resolution [1]. This stereoselectivity ensures that D‑peptides incorporating H-4-Nitro-D-Phe-OEt HCl maintain structural integrity during in vitro and in vivo assays, whereas L‑configured analogs are susceptible to enzymatic degradation.

Asymmetric synthesis D‑peptides Protease resistance

Validated Application Scenarios for H-4-Nitro-D-Phe-OEt HCl Driven by Quantitative Differentiation Evidence


Solid‑Phase Synthesis of Protease‑Resistant D‑Peptide Therapeutics and Imaging Probes

H-4-Nitro-D-Phe-OEt HCl is used as a building block in Fmoc‑ or Boc‑based solid‑phase peptide synthesis (SPPS) to incorporate D‑configured 4‑nitrophenylalanine residues. The D‑stereochemistry confers resistance to endogenous proteases, extending peptide half‑life in serum and enabling in vivo applications (Evidence Item 5). The nitro group provides a built‑in FRET quencher or IR probe, facilitating real‑time monitoring of peptide conformation and proteolytic cleavage without additional labeling steps (Evidence Item 4). The distinct optical rotation and melting point serve as routine QC checkpoints to confirm enantiomeric identity before synthesis initiation (Evidence Items 1–2).

Biocatalytic Production of Enantiopure D‑Amino Acid Derivatives via Engineered PAL Cascades

The D‑enantiomer scaffold is an optimal substrate for engineered phenylalanine ammonia lyase (PAL) variants, which produce 4‑nitro‑D‑phenylalanine at rates 2.5–3.5× higher than wild‑type enzyme (Evidence Item 3). H-4-Nitro-D-Phe-OEt HCl can be hydrolyzed to the free acid 4‑nitro‑D‑phenylalanine, which then serves as a feedstock in multienzymatic cascades for synthesizing diverse D‑amino acid derivatives with high enantiomeric excess. The nitro group's electron‑withdrawing nature further facilitates downstream functionalization, making the compound a strategic intermediate in green chemistry routes to chiral pharmaceuticals.

Development of FRET‑Based Protease Activity Assays and High‑Throughput Screening Kits

The 4‑nitrophenylalanine residue of H-4-Nitro-D-Phe-OEt HCl acts as an efficient quencher when paired with the donor 2‑aminobenzoyl (Abz) in FRET peptide substrates (Evidence Item 4). Upon proteolytic cleavage between the donor and quencher, fluorescence at 420 nm (excitation 320 nm) increases proportionally to enzyme activity. This enables continuous, real‑time monitoring of protease kinetics in 96‑ or 384‑well plates, facilitating high‑throughput screening of inhibitor libraries. The D‑configuration further ensures that the substrate is not inadvertently degraded by non‑target proteases, reducing false‑positive signals and improving assay robustness (Evidence Item 5).

Vibrational Spectroscopy Studies of Peptide–Membrane Interactions and Protein Dynamics

The nitro group's symmetric stretching vibration at 1346–1348 cm⁻¹ serves as a sensitive IR probe for local polarity and hydrogen‑bonding environments (Evidence Item 4). H-4-Nitro-D-Phe-OEt HCl can be incorporated into model peptides and peptaibiotics to monitor conformational changes upon membrane binding or ligand interaction via FT‑IR spectroscopy. The D‑configuration ensures that the labeled peptide retains biological activity and resists proteolytic degradation during extended measurement times (Evidence Item 5). This scenario is particularly valuable for structure–activity relationship (SAR) studies of antimicrobial peptides and transmembrane domains.

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